molecular formula C30H40O7 B10860783 (E)-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid

(E)-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid

Cat. No.: B10860783
M. Wt: 512.6 g/mol
InChI Key: JGWQYLZHPPFHEH-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderenic acid D is typically extracted from Ganoderma lucidum using various solvent extraction methods. The process involves drying the mushroom, grinding it into a fine powder, and then using solvents like ethanol or methanol to extract the triterpenoids . The extract is then subjected to chromatographic techniques to isolate ganoderenic acid D.

Industrial Production Methods: Industrial production of ganoderenic acid D involves large-scale cultivation of Ganoderma lucidum. Advanced biotechnological methods, including genetic engineering and fermentation, are employed to enhance the yield of ganoderenic acids . These methods focus on optimizing the growth conditions and nutrient supply to the mushroom to maximize the production of the desired compounds.

Chemical Reactions Analysis

Types of Reactions: Ganoderenic acid D undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxygenated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Ganoderenic acid D is unique among triterpenoids due to its highly oxygenated structure and potent biological activities. Similar compounds include:

  • Ganoderic acid A
  • Ganoderic acid B
  • Ganoderic acid C
  • Ganoderic acid E

These compounds share similar triterpenoid structures but differ in their specific functional groups and biological activities . Ganoderenic acid D stands out due to its strong anti-cancer properties and its ability to modulate multiple cellular pathways .

Properties

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

IUPAC Name

(E)-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid

InChI

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,32H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+

InChI Key

JGWQYLZHPPFHEH-XNTDXEJSSA-N

Isomeric SMILES

CC(CC(=O)/C=C(\C)/C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O

Origin of Product

United States

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